1-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)-3-(噻吩-2-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

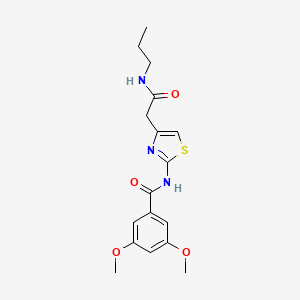

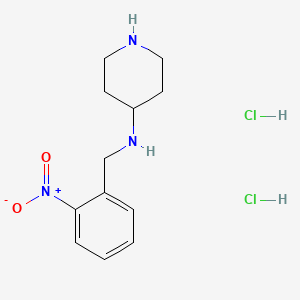

The compound "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea" is a derivative of urea with potential biological activity. Urea derivatives are known to possess a wide range of biological activities, including antiproliferative, antiangiogenic, and enzyme inhibitory properties. The presence of a fluorophenyl group and a thiophenyl moiety in the compound suggests that it may interact with various biological targets, potentially leading to anticancer or anti-inflammatory effects.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar compounds have been synthesized using various substituted anilines and isocyanates to yield a series of 1,3-disubstituted ureas . The synthesis process is crucial for obtaining high yields and purity, which directly affects the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of an aryl group and a urea moiety. The substitution pattern on the aryl ring and the nature of the substituents can significantly influence the biological activity of these compounds. For instance, the presence of a fluorophenyl group can enhance the lipophilicity and thus the cell permeability of the compound .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including interactions with enzymes and receptors in biological systems. For example, they can act as inhibitors for enzymes like acetylcholinesterase or tyrosine kinases . The specific reactivity of "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea" would depend on its precise structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms can increase the stability and modify the electronic properties of the compound, as seen in the copolymerization study of a fluorophenyl-containing pyrrole . Additionally, quantum chemical calculations can provide insights into the electronic properties, such as HOMO-LUMO gaps and ionization potentials, which are relevant for understanding the reactivity of these compounds .

科学研究应用

Orexin Receptor Antagonism and Binge Eating

类似于1-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)-3-(噻吩-2-基甲基)脲的化合物已被探索其通过促进俄雷欣受体拮抗作用来调节进食行为的潜力。具体而言,研究已经证明选择性俄雷欣-1受体(OX1R)拮抗剂在减少大鼠模型中的强迫性进食行为方面的效果。这些发现表明,针对OX1R机制可能为治疗暴饮暴食和潜在的其他具有强迫性成分的进食障碍提供了一种新颖的药理学方法(Piccoli et al., 2012)。

杂环化学的进展

包括与所讨论化合物相似的氟化3-酮酯和1,3-二酮的合成对杂环化学做出了重大贡献。这些合成使得新型杂环化合物的对映选择性形成成为可能,这些化合物可以作为进一步药物化学研究的前体或结构类似物(Saloutin et al., 2000)。

电致变色材料

通过研究含有氟苯基和噻吩基团的共聚物,对导电聚合物的电致变色性能的研究得到了增强。这些材料在不同电态下表现出可变的颜色变化,表明在电致变色器件和智能窗户中可能存在应用潜力(Türkarslan等人,2007)。

荧光染料和传感应用

已经证明脲和硫脲衍生物可以作为荧光染料,在生物标记和传感方面具有潜在应用。通过化学反应对这些化合物进行修饰可以改变它们的发光性能,为分子成像和诊断提供工具(Frath et al., 2012)。

抗癌研究

脲衍生物也已被研究其在抗癌治疗中的潜力。新型的1-芳基-3-[2-, 3-或4-(噻吩[3,2-b]吡啶-7-基硫基)苯基]脲已显示出作为VEGFR-2酪氨酸激酶抑制剂的显著活性。这些化合物表现出有希望的抗增殖效果,可能成为开发新型抗癌药物的基础(Machado et al., 2015)。

安全和危害

未来方向

属性

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h1-7,12H,8-10H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGDVWIFJYEDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)